2-(METHYLSULFANYL)-4-PHENYL-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE
Description
2-(METHYLSULFANYL)-4-PHENYL-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a methylsulfanyl group, a phenyl group, and an amino group attached to the pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
2-methylsulfanyl-4-phenyl-6-(1-phenylethylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c1-14(15-9-5-3-6-10-15)22-19-17(13-21)18(23-20(24-19)25-2)16-11-7-4-8-12-16/h3-12,14H,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKWJENHCMEXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-4-PHENYL-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method involves the reaction of heteroaromatic 2-aminoesters and 2-aminonitriles with 2-(methylthio)-1,4,5,6-tetrahydropyrimidine. This reaction results in the annelation of a pyrimido[1,2-a]pyrimidine moiety in a one-pot process . The reaction conditions often require heating the starting materials in a high-boiling solvent like HMPA to 150°C or without solvent to 170°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(METHYLSULFANYL)-4-PHENYL-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific transformation desired but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(METHYLSULFANYL)-4-PHENYL-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(METHYLSULFANYL)-4-PHENYL-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the EGFR, preventing the phosphorylation of tyrosine residues and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This leads to the arrest of the cell cycle and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core and have been studied for their biological activities.
Pyrimido[4,5-d]pyrimidines: Another class of compounds with a fused pyrimidine ring system, known for their medicinal properties.
Pyrazolo[3,4-d]pyrimidines: These compounds also contain a pyrimidine ring and have been explored for their potential as therapeutic agents.
Uniqueness
2-(METHYLSULFANYL)-4-PHENYL-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methylsulfanyl group and the phenylethylamino group makes it a versatile scaffold for further functionalization and optimization in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
